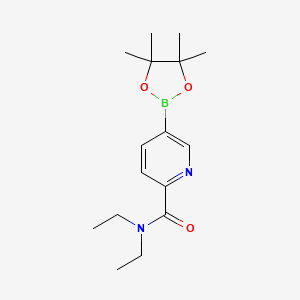

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

CAS No.: 911227-46-8

Cat. No.: VC2275017

Molecular Formula: C16H25BN2O3

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911227-46-8 |

|---|---|

| Molecular Formula | C16H25BN2O3 |

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

| Standard InChI | InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-10-9-12(11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 |

| Standard InChI Key | KCJOSYVHWLABNF-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N(CC)CC |

Introduction

Chemical Structure and Properties

Molecular Identity and Classification

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a derivative of picolinamide that incorporates a boronic acid pinacol ester moiety. The compound is classified as an organoboron compound and specifically belongs to the family of boronic acid pinacol esters. It contains a pyridine ring (picolinic acid derivative) with an amide functionality at the 2-position and a boronic acid pinacol ester at the 5-position. The compound has been assigned the CAS Registry Number 911227-46-8, which serves as its unique identifier in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide are essential for understanding its behavior in various applications. The compound appears as a light brown solid at standard conditions . It has a molecular weight of approximately 304.2 g/mol and a molecular formula of C₁₆H₂₅BN₂O₃ . This section provides a comprehensive overview of the compound's properties as determined through experimental and computational methods.

The compound possesses thermal stability, with a relatively high boiling point of approximately 448.5°C at standard pressure, although this value is derived from predictive calculations rather than experimental determination . The experimentally determined melting point range of 122-124°C in hexane solvent provides a reliable parameter for confirming compound identity and purity .

Spectral Data and Structural Identifiers

For structural elucidation and verification purposes, various spectroscopic techniques and digital identifiers are employed. The compound can be represented using several standardized chemical identifiers and notations that facilitate database searching and structural communication among researchers.

The structural identifiers provided above serve multiple purposes in chemical informatics, including database searching, structure verification, and computational chemistry applications. The SMILES and InChI notations, in particular, encode the complete structural information of the compound in a machine-readable format .

Applications in Chemical Synthesis

Role in Suzuki-Miyaura Cross-Coupling Reactions

N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide holds significant value in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester moiety at the 5-position of the pyridine ring serves as an activated form of the corresponding boronic acid, which can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. This functionality makes the compound a versatile building block for the synthesis of more complex molecules, especially those containing substituted pyridine rings.

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for carbon-carbon bond formation in organic synthesis. The reaction is particularly valuable due to its tolerance of various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acid derivatives. N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, resulting in 5-aryl or 5-vinyl substituted picolinamide derivatives.

Pharmaceutical Research Applications

The compound has garnered interest in pharmaceutical research due to its potential applications in drug discovery and development. The picolinamide backbone is a privileged structure in medicinal chemistry, appearing in various bioactive compounds and pharmaceuticals. The presence of the boronic acid pinacol ester group provides a reactive site for further functionalization, allowing for the synthesis of libraries of compounds for structure-activity relationship studies.

In pharmaceutical research, this compound can serve as an intermediate in the synthesis of potential drug candidates, particularly those targeting disease pathways where pyridine-containing compounds have shown efficacy. The diethylamide functionality adds lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems, which is a crucial factor in drug design.

| Supplier | Catalog/Product Number | Quantity | Price (USD) | Purity | Additional Information |

|---|---|---|---|---|---|

| ChemShuttle | 176513 | Not specified | $4,800.00 | 95% | For research use only |

| Hoffman Fine Chemicals | HFC1176 | Not specified | $1,788.00 | Not specified | For laboratory purposes only |

| Vulcanchem | VC2275017 | Not specified | Not provided | Not specified | For research use only |

The significant price variation between suppliers highlights the importance of comparing options when sourcing this compound for research purposes. It should be noted that prices may vary based on quantity, purity, and additional services offered by the supplier.

Related Compounds and Structural Analogs

Structural Isomers and Derivatives

Several structural isomers and derivatives of N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide have been reported in the chemical literature. One notable isomer is N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 1425334-52-6), which differs in the position of the boronic acid pinacol ester group (4-position instead of 5-position). This positional isomer may exhibit different reactivity patterns in cross-coupling reactions due to the altered electronic environment of the pyridine ring.

Another related compound is N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 945863-21-8), which contains a methylamide group instead of the diethylamide group . This structural difference may influence the compound's physical properties, such as solubility and lipophilicity, as well as its biological activity if used in pharmaceutical research.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |

|---|---|---|---|---|

| N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8 | C₁₆H₂₅BN₂O₃ | 304.2 g/mol | Reference compound |

| N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 1425334-52-6 | C₁₆H₂₅BN₂O₃ | 304.2 g/mol | Boronic ester at 4-position |

| N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 945863-21-8 | C₁₃H₁₉BN₂O₃ | 262.11 g/mol | Methylamide instead of diethylamide |

These structural analogs illustrate the diversity of compounds in this chemical class and highlight the potential for structure-activity relationship studies in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume